molecular formula C11H9ClO2 B8415913 5-Chloro-2,8-dimethyl-4H-chromen-4-one

5-Chloro-2,8-dimethyl-4H-chromen-4-one

Cat. No.: B8415913
M. Wt: 208.64 g/mol
InChI Key: MBQSPYJMIITKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,8-dimethyl-4H-chromen-4-one is a chemical compound for research use only. It is a synthetic analog belonging to the 4H-chromen-4-one family, a group recognized in medicinal chemistry as a privileged scaffold for designing novel therapeutic agents . Chromen-4-ones and their derivatives, including structurally similar halogenated compounds like 5-Chloro-2-ethyl-4H-chromen-4-one and 6-Chloro-2,7-dimethyl-4H-chromen-4-one, are of significant scientific interest due to their wide range of potential pharmacological activities . Researchers investigate chromen-4-one cores for various biological applications. Literature indicates that chromen-4-one and chroman-4-one analogs exhibit promising activities, including anticancer effects by acting as cytotoxic agents against various human cancer cell lines, anti-inflammatory properties through inhibition of nitric oxide (NO) production, and antimicrobial behavior . The presence of chloro and methyl substituents on the core structure, as seen in this compound, is a common strategy in drug discovery to optimize the molecule's physicochemical properties and its interaction with biological targets . This makes this compound a valuable building block for researchers in medicinal chemistry working on the synthesis and development of new lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

5-chloro-2,8-dimethylchromen-4-one

InChI

InChI=1S/C11H9ClO2/c1-6-3-4-8(12)10-9(13)5-7(2)14-11(6)10/h3-5H,1-2H3

InChI Key

MBQSPYJMIITKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(O2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 5-chloro-2,8-dimethyl-4H-chromen-4-one with structurally related chromenones and benzofurans, emphasizing substituent effects on physicochemical and biological properties.

Compound Name Substituents Key Properties/Biological Activities References
This compound Cl (C5), CH₃ (C2, C8) High lipophilicity; potential enzyme inhibition
5,7-Dihydroxy-2-isopropyl-6,8-dimethyl-4H-chromen-4-one (SL1) OH (C5, C7), CH(CH₂)₂ (C2), CH₃ (C6, C8) Nitric oxide inhibition (IC₅₀ = 12.28 µM); hydrogen bonding via hydroxyl groups
5-Hydroxy-7-methoxy-2,8-dimethyl-4H-chromen-4-one OH (C5), OCH₃ (C7), CH₃ (C2, C8) Enhanced solubility vs. chloro derivatives; methoxy group increases π-π stacking potential
5,7-Dihydroxy-4-propyl-2H-chromen-2-one OH (C5, C7), C₃H₇ (C4) Antimicrobial activity; flexible propyl chain enhances membrane interaction
5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Cl (C5), CH₃ (C2, C7), SO₂C₆H₄CH₃ (C3) Crystal packing via C–H···O hydrogen bonds and π-π interactions (3.976 Å); sulfonyl group introduces polarizability

Key Observations:

Methoxy groups (e.g., in 5-hydroxy-7-methoxy-2,8-dimethyl-4H-chromen-4-one) increase solubility and enable stronger π-π interactions in crystal lattices, whereas methyl groups favor hydrophobic interactions in biological systems .

Hydrogen Bonding and Crystal Packing :

  • Hydroxyl groups in SL1 facilitate hydrogen bonding, critical for nitric oxide inhibition , while the chloro and methyl substituents in the target compound may prioritize van der Waals interactions or halogen bonding .
  • Sulfonyl-containing benzofurans (e.g., ) exhibit distinct packing via C–H···O bonds, suggesting that substituent polarity significantly influences solid-state behavior .

Comparative Pharmacological Profiles: Chlorinated chromenones (e.g., this compound) are hypothesized to exhibit longer metabolic half-lives due to reduced oxidative metabolism of the C–Cl bond compared to hydroxylated derivatives . Propyl-substituted chromen-2-ones () demonstrate antimicrobial activity linked to alkyl chain flexibility, a feature absent in the rigid, methyl-substituted target compound .

Data Table: Substituent Impact on Key Parameters

Parameter This compound SL1 5-Hydroxy-7-methoxy Analogue Benzofuran ()
Lipophilicity (LogP) High (Cl, CH₃) Moderate (OH, CH₃) Moderate (OCH₃) High (SO₂Ar)
Hydrogen Bond Capacity Low (Cl, CH₃) High (2×OH) Moderate (OH, OCH₃) Moderate (SO₂)
Biological Target Enzymes (e.g., kinases) Nitric oxide synthase Antioxidant pathways Sulfotransferases

Research Findings and Implications

  • Synthetic Accessibility : The chloro and methyl substituents in this compound are synthetically tractable via Friedel-Crafts alkylation and electrophilic halogenation, unlike hydroxylated analogs requiring protective group strategies .
  • Structure-Activity Relationships (SAR) : Position 5 substituents (Cl vs. OH) critically modulate bioactivity, with chloro derivatives favoring kinase inhibition and hydroxylated analogs targeting oxidative stress pathways .
  • Crystallographic Insights: Tools like SHELX and WinGX () enable precise determination of substituent effects on molecular conformation, as seen in the planar chromenone core versus twisted benzofurans .

Q & A

Basic: What are the established synthetic routes for 5-Chloro-2,8-dimethyl-4H-chromen-4-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclization and halogenation steps. A common approach is the Kostanecki-Robinson reaction, where substituted acetophenones undergo condensation with chloroacetic anhydride in the presence of a base (e.g., NaOH). Optimization requires orthogonal experimental design to evaluate variables like solvent polarity (e.g., N,N-dimethylacetamide), temperature (90–120°C), and catalyst type. For example, orthogonal experiments for similar chlorinated chromenones achieved 72.6% yield by adjusting solvent, temperature, and acid agents .

Advanced: How can crystallographic software (e.g., SHELX) resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs enables precise determination of bond angles, torsion angles, and anisotropic displacement parameters. For example, SHELXL refines high-resolution data to resolve positional disorders, while WinGX integrates visualization tools (ORTEP) to validate hydrogen-bonding networks. This approach is critical for distinguishing between isostructural analogs and confirming substituent positions .

Basic: What methodologies are recommended for initial biological activity screening of this compound?

Begin with in vitro assays targeting enzymes like topoisomerase II (anticancer) or bacterial DNA gyrase (antimicrobial). Use MTT assays for cytotoxicity profiling on cancer cell lines (e.g., HeLa) and broth microdilution for minimum inhibitory concentration (MIC) against pathogens like S. aureus. Confirm compound purity via HPLC (>95%) and NMR before testing .

Advanced: How can graph set analysis elucidate hydrogen-bonding patterns in its crystalline form?

Graph set analysis (G. Etter’s method) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For chromenones, intermolecular O–H···O and C–H···Cl interactions often stabilize layered packing. Tools like Mercury (CCDC) map these interactions, revealing how substituents like chloro and methyl groups influence crystal lattice energy and polymorphism .

Basic: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities. Standardize sample preparation (e.g., deuterated DMSO for NMR) and cross-validate with high-resolution mass spectrometry (HRMS). For example, a methyl group at C2 in chromenones causes characteristic upfield shifts (~δ 2.3 ppm in ¹H NMR); deviations may indicate incomplete methylation .

Advanced: What strategies enable selective functionalization of the chromen-4-one core for derivative synthesis?

Electrophilic aromatic substitution (EAS) at electron-rich positions (C6/C7) is feasible using nitration or sulfonation. For C4-ketone derivatization, employ hydrazine to form hydrazones, which can undergo cyclocondensation with aldehydes. Monitor regioselectivity via DFT calculations (e.g., Gaussian09) to predict reactive sites .

Advanced: How can researchers validate crystallographic data quality for this compound?

Apply the IUCr’s checkCIF guidelines to analyze residual density (>0.3 eÅ⁻³ flags errors) and ADPs. Use PLATON to detect twinning or missed symmetry. For example, a recent study on a brominated analog resolved a 0.5 Å positional error via SHELXD iterative refinement, improving the R-factor from 0.12 to 0.05 .

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